REACTION_CXSMILES
|
CN(C)C=O.[CH2:6](Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([C@@]1(O)[C@@H](CO)O[C@@](C(=O)C)([N:24]2[C:34]3[N:33]=[C:31]([NH2:32])[NH:30][C:28](=[O:29])[C:27]=3[N:26]=[CH:25]2)[C@]1(C(=O)C)O)(=O)C.Cl>CO>[CH2:6]([N:26]1[C:27]2[C:28](=[O:29])[NH:30][C:31]([NH2:32])=[N:33][C:34]=2[N:24]=[CH:25]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
triacetylguanosine
|
Quantity
|
0.758 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[C@@]1([C@]([C@@](O[C@@H]1CO)(N1C=NC=2C(=O)NC(N)=NC12)C(C)=O)(O)C(C)=O)O
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Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
1.57 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
sugar
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.58 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction was conducted at 60° C. for 23 hours and at 70° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
WAIT
|
Details
|
The reaction was conducted for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The crystals were washed twice with 5 ml of methanol
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure for 5 hours
|
Duration
|
5 h
|
Reaction Time |
22 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=NC=2N=C(NC(C12)=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.444 g | |
YIELD: PERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |